N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide
Description
N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C24H19ClN2O |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-15-6-5-7-17(12-15)23-14-20(19-8-3-4-9-21(19)26-23)24(28)27-22-13-18(25)11-10-16(22)2/h3-14H,1-2H3,(H,27,28) |
InChI Key |
CHPDOJADDOQUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and Lewis acids for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide
- N-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
- N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the specific positioning of the methyl and chloro groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
